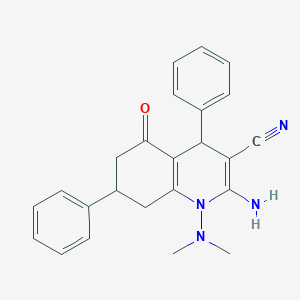
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that belongs to the family of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential to act as an effective drug candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the development and progression of diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high potency and selectivity, which makes it an attractive candidate for drug development. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, there is a need to develop more efficient methods for the synthesis and purification of this compound, as well as to improve its solubility and bioavailability for use in vivo. Overall, the continued research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide holds promise for the development of new and effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, 3-thiophenecarboxylic acid, and 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
Propriétés
Nom du produit |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C23H23FN2O2S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-thiophen-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O2S/c1-13-19(22(28)26-16-6-4-5-15(24)9-16)20(14-7-8-29-12-14)21-17(25-13)10-23(2,3)11-18(21)27/h4-9,12,20,25H,10-11H2,1-3H3,(H,26,28) |
Clé InChI |
SHHCURQDZYVNQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)



